6-Fluoro-7-nitro-3H-isobenzofuran-1-one
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Overview
Description
6-Fluoro-7-nitro-3H-isobenzofuran-1-one is a heterocyclic organic compound with the molecular formula C8H4FNO4 and a molecular weight of 197.12 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to the isobenzofuranone core. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoro-7-nitro-3H-isobenzofuran-1-one can be synthesized from 5-fluoro-2-methylbenzoic acid. The synthetic route involves the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, followed by bromination to obtain 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester. The final step involves cyclization to form the desired compound .
Industrial Production Methods
This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1(3H)-ones in a single step without the need for a catalyst .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-nitro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The fluorine atom and nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones .
Scientific Research Applications
6-Fluoro-7-nitro-3H-isobenzofuran-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-nitro-3H-isobenzofuran-1-one involves its interaction with molecular targets and pathways. For instance, its potential antioxidant activity may be attributed to its ability to scavenge free radicals. Additionally, its antiplatelet activity could be related to the inhibition of platelet aggregation pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-nitro-3H-isobenzofuran-1-one: Another isobenzofuranone derivative with similar structural features.
5-Fluoroisobenzofuran-1(3H)-one: A related compound with a fluorine atom but lacking the nitro group.
Uniqueness
6-Fluoro-7-nitro-3H-isobenzofuran-1-one is unique due to the presence of both a fluorine atom and a nitro group on the isobenzofuranone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
1048920-34-8 |
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Molecular Formula |
C8H4FNO4 |
Molecular Weight |
197.12 g/mol |
IUPAC Name |
6-fluoro-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4FNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 |
InChI Key |
VZVJQOCBYYCJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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